N'-cyclododecylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclododecylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanehydrazide is a complex organic compound characterized by its unique structure, which includes a cyclododecylidene group and a pyrimidinyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclododecylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanehydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of cyclododecanone with hydrazine hydrate to form cyclododecanone hydrazone.
Introduction of the Pyrimidinyl Sulfanyl Group: The hydrazone is then reacted with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate to introduce the pyrimidinyl sulfanyl group.
Final Cyclization: The final step involves cyclization under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N’-cyclododecylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the hydrazide group to an amine.
Substitution: The pyrimidinyl ring can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-cyclododecylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfanyl groups. It can also serve as a probe to investigate cellular pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The presence of the pyrimidinyl group is particularly significant due to its known biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-cyclododecylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The pyrimidinyl group can interact with nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Similar in structure but contains a tetrazole ring instead of a cyclododecylidene group.
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide: Contains a nitrophenyl group instead of a cyclododecylidene group.
Uniqueness
N’-cyclododecylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanehydrazide is unique due to the presence of the cyclododecylidene group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C21H34N4OS |
---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
N-(cyclododecylideneamino)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C21H34N4OS/c1-16-15-17(2)23-21(22-16)27-18(3)20(26)25-24-19-13-11-9-7-5-4-6-8-10-12-14-19/h15,18H,4-14H2,1-3H3,(H,25,26) |
InChI Key |
ZWRPGKHZXCZHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NN=C2CCCCCCCCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.